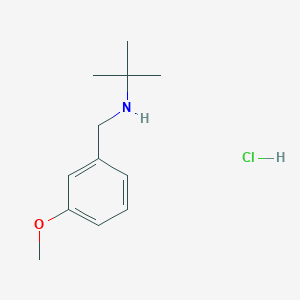

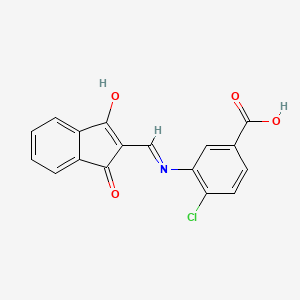

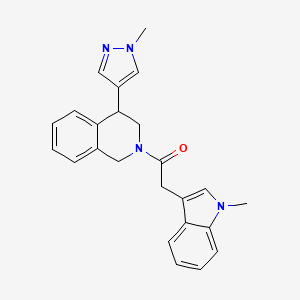

![molecular formula C7H8Cl3N3 B2650413 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride CAS No. 154578-21-9](/img/structure/B2650413.png)

2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride” is a chemical compound with the CAS Number: 154578-21-9 . It has a molecular weight of 240.52 and its IUPAC name is 2-(chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClN3.2ClH/c8-4-6-5-11-7(10-6)2-1-3-9-11;;/h1-3,5H,4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis and Derivative Formation

The formation of 2-(chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride and its derivatives is a significant area of research due to its potential as an intermediate for further chemical transformations. Stanovnik and Tislér (1967) highlighted the synthesis of various 2- and 3-substituted imidazo[1.2-b]pyridazines from 3-amino-6-chloropyridazine and α-halo carbonyl compounds, which are useful intermediates for further chemical synthesis (Stanovnik & Tislér, 1967). Similarly, the work of Pereira et al. (1988) on the synthesis of fluorescent 2,9-dichloro[2',3':1',2' imidazo[4',5':4,5] imidazo-[1,2- b ]pyridazine (2a) and its derivatives demonstrates the compound's utility in creating novel fluorescent markers and probes (Pereira, Petrič, & Leonard, 1988).

Potential Anticancer Agents

The synthesis of potential anticancer agents involving imidazo[1,2-b]pyridazines has been explored, emphasizing the compound's relevance in developing therapeutic agents. For example, Temple et al. (1987) have developed routes for synthesizing imidazo[1,2-b]pyridine derivatives as mitotic inhibitors with significant antitumor activity, highlighting the therapeutic potential of these compounds (Temple, Rose, Comber, & Rener, 1987).

Binding Affinity for Amyloid Plaques

Research into the binding affinity of imidazo[1,2-b]pyridazine derivatives for amyloid plaques offers insights into their potential use in diagnosing and studying Alzheimer's disease. Zeng et al. (2010) synthesized and evaluated a series of imidazo[1,2-b]pyridazine derivatives for their binding to synthetic aggregates of Aβ1-40, identifying compounds with high binding affinity that could be useful for developing novel positron emission tomography (PET) radiotracers (Zeng, Alagille, Tamagnan, Ciliax, Levey, & Goodman, 2010).

Anti-inflammatory and Antimicrobial Activities

The exploration of imidazo[1,2-b]pyridazine derivatives for anti-inflammatory and antimicrobial activities indicates the versatility of these compounds in medicinal chemistry. Rao et al. (2018) developed a catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines in a green solvent, finding derivatives with strong inhibition of albumin denaturation and activity against bacteria, suggesting these compounds' potential as anti-inflammatory agents and in addressing bacterial infections (Rao, Mm, Maiti, Thakuria, & Chanda, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(chloromethyl)imidazo[1,2-b]pyridazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3.2ClH/c8-4-6-5-11-7(10-6)2-1-3-9-11;;/h1-3,5H,4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHMQGPNQXNTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)CCl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

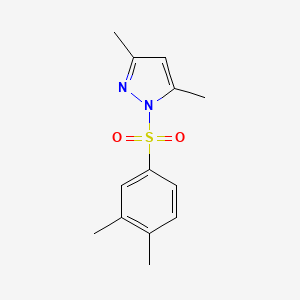

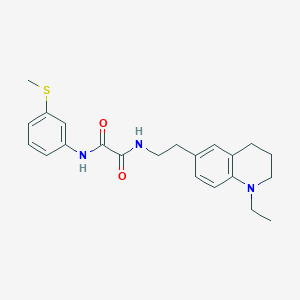

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)

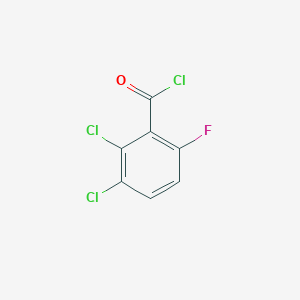

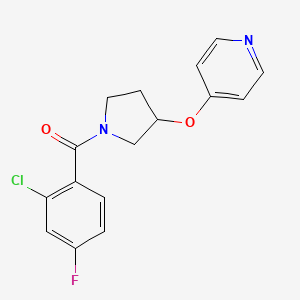

![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)

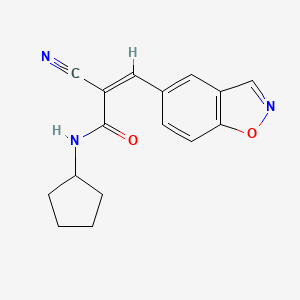

![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)

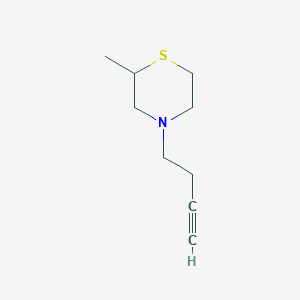

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)